molecular formula C10H20O2 B12534579 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol CAS No. 821798-81-6

2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol

Cat. No.: B12534579
CAS No.: 821798-81-6
M. Wt: 172.26 g/mol
InChI Key: UARUDVFMMWVTFA-UHFFFAOYSA-N
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Description

2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with ethyl, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexanone, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions typically involve a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening for catalyst optimization and reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed

    Oxidation: 2-Ethyl-4-(carboxymethyl)-3-methylcyclohexan-1-ol.

    Reduction: 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexanol.

    Substitution: 2-Ethyl-4-(chloromethyl)-3-methylcyclohexan-1-ol.

Scientific Research Applications

2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methylcyclohexanol
  • 2-Ethyl-3-methylcyclohexanol
  • 4-(Hydroxymethyl)-3-methylcyclohexanol

Uniqueness

2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol is unique due to the presence of both ethyl and hydroxymethyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

821798-81-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-3-9-7(2)8(6-11)4-5-10(9)12/h7-12H,3-6H2,1-2H3

InChI Key

UARUDVFMMWVTFA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(CCC1O)CO)C

Origin of Product

United States

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